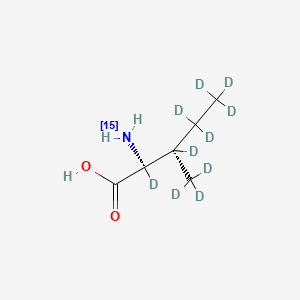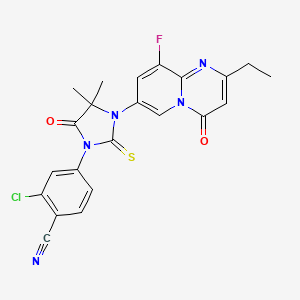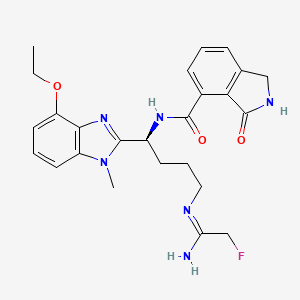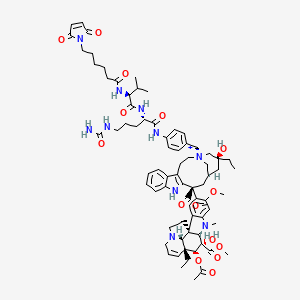
MC-Val-Cit-PAB-vinblastine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MC-Val-Cit-PAB-vinblastine is a compound used in the development of antibody-drug conjugates (ADCs). It is a conjugate of vinblastine, a microtubule protein inhibitor, linked via the ADC linker MC-Val-Cit-PAB. This compound exhibits potent antitumor activity and is primarily used in scientific research for targeted drug delivery .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MC-Val-Cit-PAB-vinblastine involves the conjugation of vinblastine to the lysosomally cleavable linker MC-Val-Cit-PAB. The process typically includes the following steps:
Activation of the Linker: The MC-Val-Cit-PAB linker is activated using appropriate reagents to form a reactive intermediate.
Conjugation: Vinblastine is then conjugated to the activated linker under controlled conditions to form the final compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .
化学反応の分析
Types of Reactions
MC-Val-Cit-PAB-vinblastine undergoes several types of chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleaved by lysosomal enzymes, releasing the active drug (vinblastine) within the target cells.
Hydrolysis: The linker can undergo hydrolysis under specific conditions, leading to the release of vinblastine.
Common Reagents and Conditions
Cleavage Reactions: Enzymes such as cathepsin B are commonly used to cleave the linker.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the linker.
Major Products Formed
The primary product formed from the cleavage or hydrolysis of this compound is vinblastine, which exerts its antitumor effects by inhibiting microtubule formation .
科学的研究の応用
MC-Val-Cit-PAB-vinblastine is extensively used in scientific research, particularly in the development of ADCs for cancer therapy. Its applications include:
作用機序
MC-Val-Cit-PAB-vinblastine exerts its effects through the following mechanism:
Targeting: The ADC targets specific antigens on cancer cells.
Internalization: The ADC is internalized by the cancer cell and transported to the lysosome.
Cleavage: The lysosomal enzymes cleave the MC-Val-Cit-PAB linker, releasing vinblastine.
Action: Vinblastine binds to microtubular proteins, leading to the crystallization of the microtubule and mitotic arrest or cell death
類似化合物との比較
MC-Val-Cit-PAB-vinblastine is unique due to its specific linker and potent antitumor activity. Similar compounds include:
MC-Val-Cit-PAB-monomethyl auristatin E (MMAE): Another ADC linker conjugate with a different cytotoxic payload.
MC-Val-Cit-PAB-paclitaxel: Utilizes paclitaxel as the cytotoxic agent, with similar linker technology.
These compounds share the same linker technology but differ in their cytotoxic payloads, leading to variations in their therapeutic applications and efficacy .
特性
分子式 |
C74H97N10O15+ |
|---|---|
分子量 |
1366.6 g/mol |
IUPAC名 |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(1R,13S,15R,17S)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-17-ethyl-17-hydroxy-13-methoxycarbonyl-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C74H96N10O15/c1-10-70(94)39-47-40-73(67(91)97-8,52-37-51-55(38-56(52)96-7)81(6)65-72(51)31-35-82-33-18-30-71(11-2,64(72)82)66(99-45(5)85)74(65,95)68(92)98-9)61-50(49-19-14-15-20-53(49)78-61)29-36-84(42-47,43-70)41-46-23-25-48(26-24-46)77-62(89)54(21-17-32-76-69(75)93)79-63(90)60(44(3)4)80-57(86)22-13-12-16-34-83-58(87)27-28-59(83)88/h14-15,18-20,23-28,30,37-38,44,47,54,60,64-66,78,94-95H,10-13,16-17,21-22,29,31-36,39-43H2,1-9H3,(H5-,75,76,77,79,80,86,89,90,93)/p+1/t47-,54-,60-,64-,65+,66+,70-,71+,72+,73-,74-,84-/m0/s1 |
InChIキー |
UIGOTWKBGXIMLH-OJDAQCFUSA-O |
異性体SMILES |
CC[C@@]1(C[C@H]2C[C@@](C3=C(CC[N@+](C2)(C1)CC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O)C6=CC=CC=C6N3)(C7=C(C=C8C(=C7)[C@]91CCN2[C@H]9[C@@](C=CC2)([C@H]([C@@]([C@@H]1N8C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |
正規SMILES |
CCC1(CC2CC(C3=C(CC[N+](C2)(C1)CC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O)C6=CC=CC=C6N3)(C7=C(C=C8C(=C7)C91CCN2C9C(C=CC2)(C(C(C1N8C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



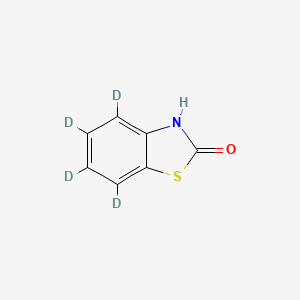
![Tert-butyl 3-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]propanoate](/img/structure/B12426522.png)

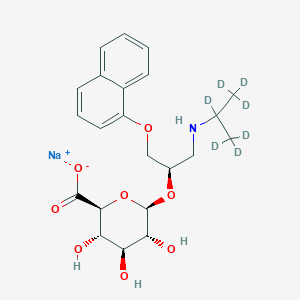

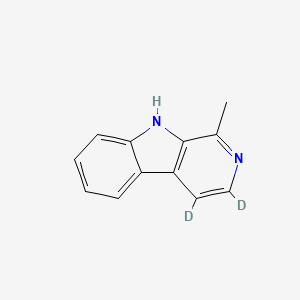
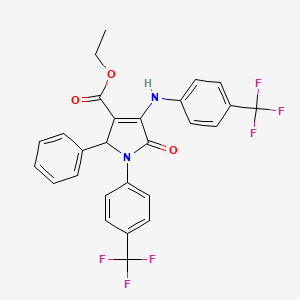
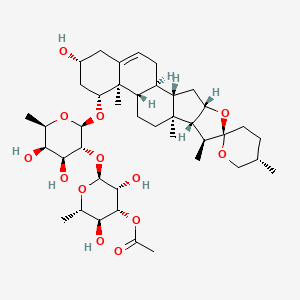
![(2aS,4aS,10S,10aR,13aR)-1,2,2a,3,4,4a,10,10a,11,12,13,13a-Dodecahydro-7,9-dihydroxy-2,2,4a-trimethyl-13-methylene-10-phenylbenzo[b]cyclobuta[5,6]cyclonona[1,2-e]pyran-6,8-dicarboxaldehyde](/img/structure/B12426582.png)
![(2S)-2-[[(2S)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B12426587.png)
